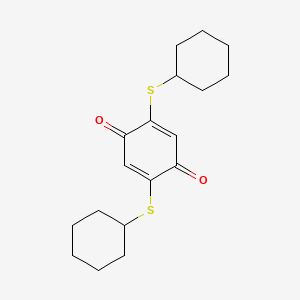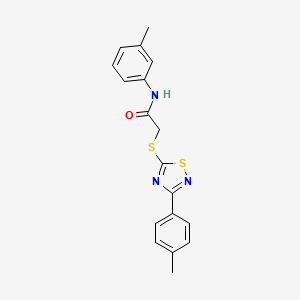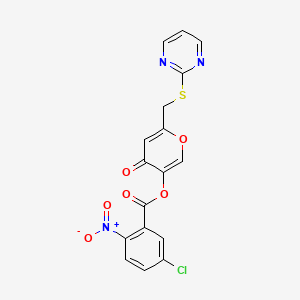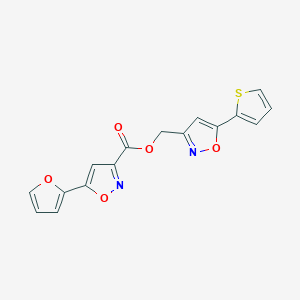
2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione, also known as Dithiothreitol (DTT), is a reducing agent commonly used in biochemistry and molecular biology experiments. DTT is a small molecule with a molecular weight of 154.25 g/mol, and its chemical formula is C12H22O2S2.
作用机制
The mechanism of action of DTT involves the reduction of disulfide bonds in proteins. DTT acts as a nucleophile, attacking the sulfur atoms in the disulfide bonds and forming a stable thiolate anion. This reaction breaks the disulfide bond and releases the two cysteine residues as free thiols. The reduction of disulfide bonds by DTT is a reversible process, and the thiol groups can be re-oxidized to form disulfide bonds.
Biochemical and Physiological Effects:
DTT has no known biochemical or physiological effects in living organisms. It is not metabolized by the body and is rapidly excreted in the urine. However, DTT can be toxic if ingested or inhaled, and can cause skin and eye irritation if it comes into contact with the skin or eyes.
实验室实验的优点和局限性
DTT has several advantages as a reducing agent in lab experiments. It is inexpensive, readily available, and easy to use. DTT is also highly effective at breaking disulfide bonds, making it a popular choice for protein biochemistry experiments. However, DTT has some limitations. It is sensitive to oxidation and can lose its reducing power if exposed to air or light. DTT can also interfere with some protein assays, and its use can lead to the formation of protein aggregates and other artifacts.
未来方向
There are several potential future directions for research on DTT. One area of interest is the development of new reducing agents that are more stable and effective than DTT. Another area of research is the investigation of the effects of DTT on protein structure and function. Finally, research on the use of DTT in drug discovery and development could lead to the identification of new therapeutic targets and treatments for a variety of diseases.
合成方法
DTT can be synthesized by the reaction of thionyl chloride with cyclohexanol, followed by the reaction of the resulting cyclohexyl chloride with sodium sulfide. The final product is obtained by the reaction of the intermediate cyclohexyl sulfide with maleic anhydride. The synthesis of DTT is a multi-step process that requires careful handling of the reagents and the use of appropriate protective equipment.
科学研究应用
DTT is widely used in scientific research as a reducing agent that can break the disulfide bonds between cysteine residues in proteins. This property of DTT makes it an essential tool in protein biochemistry, where it is used to denature and reduce proteins for analysis by techniques such as gel electrophoresis and mass spectrometry. DTT is also used in the synthesis of peptides and in the preparation of DNA and RNA samples for analysis.
属性
IUPAC Name |
2,5-bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h11-14H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNTXVKYFWJZOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=O)C(=CC2=O)SC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)

![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)
![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)


